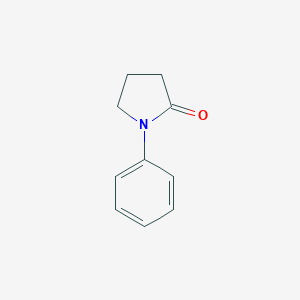

1-Phenyl-2-pyrrolidinone

Übersicht

Beschreibung

1-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its diverse applications in organic synthesis and its presence in various biologically active molecules .

Vorbereitungsmethoden

1-Phenylpyrrolidin-2-one can be synthesized through several methods:

Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.

Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.

Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The lactam carbonyl group undergoes nucleophilic attack, enabling functionalization at the α-position.

Key Findings :

-

Amination : Reacts with aliphatic amines (e.g., methylamine) in ethanol under reflux to form enamine derivatives via keto-enol tautomerization. Yields improve in polar aprotic solvents (62% vs. 36% in glacial acetic acid) due to reduced protonation of the nucleophile .

-

Hydroxylamine Addition : Forms oxime derivatives when treated with hydroxylamine hydrochloride in ethanol/water at 80°C, confirmed by NMR and mass spectrometry.

Example Reaction :

Alkylation and Arylation

The nitrogen atom participates in Friedel-Crafts-type alkylation under Lewis acid catalysis.

Key Findings :

-

Fokk Alkylation : Reacts with halogenated benzenes (e.g., chlorobenzene) using AlCl₃/NaCl (3:0.6 wt ratio) at 160–180°C and 1 kg pressure to form diaryl-substituted pyrrolidinones. Low yields (32%) suggest competing side reactions .

-

Benzylation : Benzyl chloride in THF with NaH as base yields N-benzyl derivatives at 25°C .

Conditions Table :

| Reactant | Catalyst/Reagent | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| Chlorobenzene | AlCl₃/NaCl | 180°C | 1 kg | 32% | |

| Benzyl chloride | NaH/THF | 25°C | Ambient | 68% |

Decarboxylation and Elimination

Decarboxylation under alkaline conditions removes carboxyl groups from intermediates.

Key Findings :

-

Decarboxylation : Treatment with NaOH in ethanol at 80–85°C eliminates CO₂ from 3-methoxycarbonyl intermediates, yielding this compound (88% yield) .

-

Dehydration : Concentrated H₂SO₄ at 120°C induces β-elimination, forming 1-phenyl-3-pyrrolin-2-one .

Mechanism :

Photochemical Reactivity

Excited-state interactions dominate under UV irradiation, influenced by solvent polarity.

Key Findings :

-

Hydrogen Bonding : In ethanol, hydrogen bonding reduces fluorescence quantum yield by 90% compared to methylcyclohexane .

-

Concentration-Dependent Quenching : At high concentrations (>0.1 M), reversible excimer formation occurs, leading to multi-component emission spectra .

Reduction and Ring-Opening

Catalytic hydrogenation or hydride reduction modifies the lactam ring.

Key Findings :

-

Catalytic Hydrogenation : Pd/C in methanol at 20–30°C under H₂ reduces the carbonyl to a hydroxyl group, producing 1-phenylpyrrolidine (quantitative yield) .

-

LiAlH₄ Reduction : Converts the lactam to a pyrrolidine ring, though over-reduction risks necessitate careful stoichiometry .

Condensation Reactions

Condenses with carbonyl compounds to form fused heterocycles.

Example :

-

Reacts with ethyl 2,4-dioxovalerate and benzaldehyde in acetic acid to form 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one (70% yield) .

Protection/Deprotection Strategies

The lactam nitrogen is protected via Boc or benzyl groups for selective functionalization.

Methods :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Phenyl-2-pyrrolidinone serves as a scaffold for synthesizing various bioactive compounds. It has been utilized in the development of drugs targeting several biological pathways:

- Blebbistatin : A notable derivative of this compound, blebbistatin is a potent inhibitor of non-muscle myosin II activity. It has been shown to inhibit cellular migration and invasion in pancreatic adenocarcinoma cells, demonstrating potential therapeutic applications in cancer treatment .

- Pyrrolidine Derivatives : Research indicates that pyrrolidine derivatives can act as inverse agonists for retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. These compounds exhibit high potency, suggesting their relevance in developing treatments for such conditions .

Neuropharmacology

Research has demonstrated that this compound can influence neurological functions:

- Emotional Response Modulation : Studies have indicated that PP can inhibit emotional reactions in animal models, suggesting potential applications in treating anxiety and mood disorders .

- Anticonvulsant Activity : Certain derivatives of pyrrolidine have shown efficacy in preventing seizures by blocking sodium channels more effectively than traditional anticonvulsants like phenytoin .

Biochemical Research

This compound is also significant in biochemical research:

- Cellular Studies : Its derivatives are used to investigate cellular processes such as migration, adhesion, and invasion, particularly in cancer biology . This helps elucidate the mechanisms underlying tumor progression and metastasis.

Drug Discovery

The compound's structural features make it a valuable starting point for drug design:

- Lead Optimization : The ability to modify the pyrrolidine ring allows researchers to create analogs with improved potency and selectivity against various biological targets, facilitating the discovery of new therapeutic agents .

Case Study 1: Blebbistatin in Cancer Research

A study demonstrated that blebbistatin significantly reduced the migration and invasion of pancreatic cancer cells. This was attributed to its specific inhibition of non-muscle myosin II, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Pyrrolidine Derivatives Against RORγt

Research focused on the synthesis of pyrrolidine derivatives that act as RORγt inverse agonists showed promising results with low nanomolar activity. These compounds could provide new avenues for treating autoimmune diseases by modulating immune responses .

Wirkmechanismus

The mechanism of action of 1-Phenylpyrrolidin-2-one involves its interaction with molecular targets and pathways in biological systems. For example, a derivative of 1-Phenylpyrrolidin-2-one, blebbistatin, inhibits non-muscle myosin II activity with high specificity . This inhibition affects cellular processes such as cell motility and cytokinesis .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpyrrolidin-2-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Benzyl-2-pyrrolidinon: Diese Verbindung hat eine Benzylgruppe anstelle einer Phenylgruppe, die am Stickstoffatom gebunden ist.

1-Ethyl-2-pyrrolidinon: Diese Verbindung hat eine Ethylgruppe, die am Stickstoffatom gebunden ist.

1-Vinyl-2-pyrrolidinon: Diese Verbindung hat eine Vinylgruppe, die am Stickstoffatom gebunden ist.

Die Einzigartigkeit von 1-Phenylpyrrolidin-2-on liegt in seiner spezifischen Reaktivität und biologischen Aktivität, wodurch es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen wird .

Biologische Aktivität

1-Phenyl-2-pyrrolidinone (1-PP) is a compound of interest in medicinal chemistry due to its diverse biological activities. It is a cyclic amide that has been investigated for its potential therapeutic applications, including its effects on the central nervous system, anti-inflammatory properties, and interactions with various receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: CHN\O

- Molecular Weight: 175.23 g/mol

- IUPAC Name: 1-phenylpyrrolidin-2-one

The compound exhibits lipophilic properties, which may influence its bioavailability and interaction with biological membranes.

Central Nervous System Effects

1-PP has been studied for its psychoactive properties. Research indicates that it may exhibit anxiolytic and sedative effects. For instance, a study conducted on rodent models demonstrated that 1-PP administration resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent.

Antinociceptive Properties

The antinociceptive effects of 1-PP have been evaluated in various pain models. A notable study reported that 1-PP significantly reduced pain responses in formalin-induced nociception tests. The compound was shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to mediate pain pathways.

Anti-inflammatory Activity

1-PP exhibits anti-inflammatory properties through the modulation of inflammatory mediators. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests that 1-PP may have potential applications in treating inflammatory diseases.

Interaction with Receptors

1-PP has been found to interact with several neurotransmitter receptors. Notably, it acts as a partial agonist at the dopamine D2 receptor, which may contribute to its psychoactive effects. Additionally, it has been shown to affect serotonin receptors, indicating a multifaceted mechanism of action.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Key Findings | Reference |

|---|---|---|---|

| Anxiolytic Effects | Elevated Plus Maze Test | Reduced anxiety-like behavior in rodents | |

| Antinociceptive Effects | Formalin-Induced Nociception | Significant reduction in pain responses | |

| Anti-inflammatory Activity | LPS-Stimulated Macrophages | Inhibition of NO and PGE2 production | |

| Receptor Interaction | Binding Assays | Partial agonism at D2 receptor; effects on serotonin |

Case Study 1: Anxiolytic Potential in Humans

A clinical trial investigated the safety and efficacy of 1-PP in patients with generalized anxiety disorder (GAD). The study involved a randomized, double-blind design where participants received either 1-PP or a placebo for eight weeks. Results indicated a significant reduction in anxiety scores measured by standardized scales compared to the placebo group.

Case Study 2: Pain Management in Chronic Conditions

Another study focused on the use of 1-PP as an adjunct therapy for chronic pain management. Patients with fibromyalgia were administered 1-PP alongside standard analgesics. The findings suggested that patients reported improved pain relief and quality of life metrics when treated with 1-PP compared to those receiving standard treatment alone.

Eigenschaften

IUPAC Name |

1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIVASFFKKFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196837 | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-57-0 | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPYRROLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?

A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.

Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?

A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []

Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?

A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.

Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?

A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []

Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?

A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.